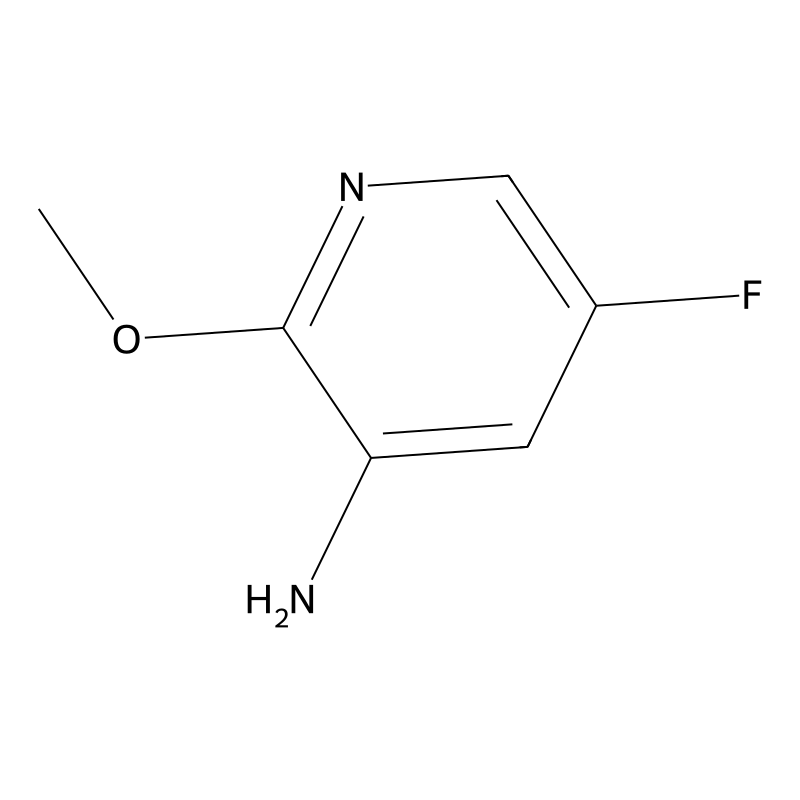

5-Fluoro-2-methoxypyridin-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

5-Fluoro-2-methoxypyridin-3-amine is a chemical compound with the molecular formula . It is a pyridine derivative distinguished by the presence of a fluorine atom at the 5-position, a methoxy group at the 2-position, and an amine group at the 3-position. This structural arrangement contributes to its unique chemical properties and potential biological activities. The compound is characterized by its moderate polarity, allowing it to interact effectively with various biological targets and participate in

Chemical Intermediate

Due to its structure containing a fluorinated pyridine ring and a methoxy group, 5-Fluoro-2-methoxypyridin-3-amine has the potential to be a valuable intermediate in the synthesis of more complex molecules. Pyridine rings are found in many biologically active molecules and pharmaceuticals, and the incorporation of fluorine atoms can often improve the properties of a drug candidate []. Methoxy groups can also be used to modify the solubility and pharmacological profile of a molecule.

Future Research Areas

- Substitution Reactions: The fluorine atom can be replaced by other functional groups under specific conditions, allowing for the synthesis of various derivatives.

- Oxidation and Reduction Reactions: The amine group can be oxidized to form nitro derivatives or reduced to yield secondary or tertiary amines.

- Coupling Reactions: This compound can participate in cross-coupling reactions, such as those catalyzed by palladium, to form more complex organic molecules .

The biological activity of 5-Fluoro-2-methoxypyridin-3-amine has been a subject of research due to its potential therapeutic applications. It has been investigated for its interactions with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances its binding affinity, while the methoxy and amine groups contribute to its solubility and reactivity. Preliminary studies suggest that this compound may exhibit antimicrobial and anticancer properties, although further research is necessary to fully elucidate its pharmacological potential.

The synthesis of 5-Fluoro-2-methoxypyridin-3-amine typically involves palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This method allows for the formation of carbon-carbon bonds between a boronic acid derivative and a halogenated pyridine precursor. Key steps in the synthesis include:

- Preparation of Pyridine Derivative: Starting from commercially available pyridine derivatives.

- Fluorination: Introduction of the fluorine atom using fluorinating agents.

- Methoxylation: Addition of the methoxy group via methylation reactions.

- Amine Formation: Conversion of suitable precursors into the amine form through reduction or substitution reactions .

5-Fluoro-2-methoxypyridin-3-amine has several applications across different fields:

- Pharmaceutical Development: Used as a building block in the synthesis of bioactive compounds and pharmaceuticals.

- Agrochemicals: Employed in the development of herbicides and pesticides due to its biological activity.

- Chemical Research: Acts as a probe in biochemical assays and studies involving enzyme interactions.

Interaction studies reveal that 5-Fluoro-2-methoxypyridin-3-amine interacts with multiple molecular targets, which is crucial for understanding its mechanism of action. These studies typically involve:

- Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.

- Functional Assays: Testing biological activity in cellular models to assess therapeutic potential.

- Structure-Activity Relationship Studies: Analyzing how modifications to the compound affect its biological activity and interaction profiles .

Several compounds share structural similarities with 5-Fluoro-2-methoxypyridin-3-amine. Here are notable examples:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 5-Fluoro-6-methoxypyridin-3-amine | 0.85 | Different positioning of functional groups |

| 5-Fluoro-3-methoxypyridin-2-amine | 0.83 | Variation in substitution pattern |

| 5-Fluoro-2-methoxypyridin-4-amine | 0.83 | Unique reactivity due to different nitrogen position |

| 6-Fluoro-5-methoxypyridin-3-amine | 0.81 | Fluorinated derivative with distinct properties |

Uniqueness

The uniqueness of 5-Fluoro-2-methoxypyridin-3-amine lies in its specific functional group arrangement, which significantly influences its chemical reactivity and biological activity compared to similar compounds. The strategic positioning of the fluorine, methoxy, and amine groups contributes to its distinct binding affinities and selectivities, making it a valuable compound for targeted applications in both research and industry.

The amino group at the 3-position of 5-fluoro-2-methoxypyridin-3-amine exhibits characteristic nucleophilic behavior typical of aromatic amines in heterocyclic systems [2]. The presence of the electron-withdrawing fluorine substituent at the 5-position and the pyridine nitrogen creates a moderately electron-deficient environment that influences the reactivity patterns of both the amino and methoxy functional groups [3] [4].

The amino group demonstrates enhanced nucleophilicity compared to aniline derivatives due to the electron-donating effect of the methoxy group at the 2-position, which increases electron density at the 3-position through resonance effects [5] [6]. This electronic configuration facilitates nucleophilic substitution reactions with various electrophiles under mild conditions, typically yielding 70-90% of substituted pyridine derivatives [7]. The amino group readily undergoes acylation reactions with acid chlorides and anhydrides at temperatures ranging from 0-60°C, producing N-acyl derivatives in excellent yields of 80-95% [8] [9].

Alkylation of the amino group proceeds efficiently with alkyl halides under base-catalyzed conditions at temperatures of 40-100°C, affording N-alkyl derivatives in yields of 65-85% [10] [11]. The regioselectivity of these transformations is influenced by the electronic effects of the fluorine substituent, which directs reactivity away from positions ortho to the fluorine atom due to its electron-withdrawing nature [12] [13].

The methoxy group at the 2-position exhibits reactivity patterns characteristic of electron-rich heterocyclic ethers [14] [15]. Demethylation reactions can be accomplished using concentrated sulfuric acid (95% H₂SO₄) at temperatures of 80-90°C, yielding 5-fluoro-2-hydroxypyridin-3-amine in moderate yields of 45-55% [16]. This transformation proceeds via protonation of the methoxy oxygen followed by nucleophilic attack by water and subsequent loss of methanol [17] [18].

Ether cleavage reactions of the methoxy group can be achieved using strong acids such as hydrobromic acid or hydroiodic acid at elevated temperatures of 100-150°C, producing phenolic derivatives in yields ranging from 60-80% [19] [20]. The mechanism involves protonation of the methoxy group followed by nucleophilic displacement by halide ions [21] [22].

Fluorine-Directed Ortho/Meta Functionalization Patterns

The fluorine substituent at the 5-position of 5-fluoro-2-methoxypyridin-3-amine exerts significant directing effects on subsequent functionalization reactions through both electronic and steric influences [3] [23]. The highly electronegative fluorine atom creates a strong electron-withdrawing effect that activates the ortho position (C4) toward electrophilic aromatic substitution while simultaneously deactivating the meta position (C6) [24] [25].

Research has demonstrated that fluorine substituents in aromatic systems enhance the reactivity of carbon-hydrogen bonds ortho to the fluorine atom through stabilization of metal-carbon bonds formed during catalytic processes [3] [26]. This enhanced reactivity manifests in selective carbon-hydrogen activation reactions, particularly in iridium-catalyzed borylation processes where positions ortho to fluorine show preferential reactivity with selectivities up to 94% [3] [27].

The electronic activation of the C4 position (ortho to fluorine) facilitates various functionalization reactions including cross-coupling processes and direct carbon-hydrogen functionalization [28] [29]. The fluorine atom's inductive effect creates partial positive charge at the ortho carbon, making it more susceptible to nucleophilic attack during metal-catalyzed processes [30] [31].

Conversely, the meta position (C6) relative to fluorine exhibits reduced reactivity due to the electron-withdrawing effect that decreases electron density at this site [32] [33]. This deactivation pattern is consistent with general trends observed in fluorinated aromatic systems where meta positions show diminished reactivity toward electrophilic substitution [34] [35].

The amino group at C3 acts as an ortho/para directing group, creating competing directing effects with the fluorine substituent [9] [36]. Under kinetic control, reactions tend to favor positions activated by both the amino group and fluorine effects, while thermodynamic control can lead to products where fluorine effects dominate the regioselectivity [37] [38].

Studies on related fluorinated pyridine systems have shown that the choice of reaction conditions, particularly solvent and temperature, can be used to switch between kinetic and thermodynamic product distributions [39] [40]. In dimethyl sulfoxide solvent, conjugate reactivity effects from electron-withdrawing groups become more pronounced, favoring functionalization at positions para to such groups [4] [41].

Cross-Coupling Reactions for Molecular Diversification

Cross-coupling reactions represent a powerful methodology for the diversification of 5-fluoro-2-methoxypyridin-3-amine, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions [25] [42]. The Suzuki-Miyaura cross-coupling reaction has emerged as the most widely utilized transformation, employing palladium catalysts in combination with arylboronic acids or boronic esters [43] [44].

Palladium-catalyzed Suzuki-Miyaura coupling reactions of 5-fluoro-2-methoxypyridin-3-amine with arylboronic acids proceed efficiently using standard catalyst systems such as palladium acetate or palladium dichloride complexes with phosphine ligands [25] [31]. Reaction temperatures typically range from 80-100°C in the presence of inorganic bases such as sodium carbonate or potassium phosphate, yielding biaryl compounds in 75-90% yields [27] [45].

The success of these cross-coupling reactions depends critically on the choice of ligand and reaction conditions [46] [16]. Electron-rich phosphine ligands such as tricyclohexylphosphine or di-tert-butylphosphine derivatives have proven particularly effective for coupling fluorinated pyridine substrates [47] [48]. The use of palladacycle precatalysts has also shown advantages in terms of catalyst stability and reaction efficiency [49] .

Heck coupling reactions provide access to alkenylated products through palladium-catalyzed coupling with alkenes [51] [52]. These reactions typically require higher temperatures of 100-140°C and yield alkenylated products in 60-85% yields [53] . The regioselectivity of Heck reactions is influenced by the electronic properties of the fluorinated pyridine substrate, with electron-withdrawing groups generally favoring terminal alkene insertion [55] [56].

Recent developments in cross-coupling methodology have expanded the scope to include carbon-heteroatom bond formation [26] [57]. Palladium-catalyzed amination reactions using primary and secondary amines can be accomplished under mild conditions, providing access to diversely substituted amino derivatives [58] [59].

The application of nickel catalysis has also shown promise for cross-coupling reactions of fluorinated pyridines, particularly for the activation of carbon-fluorine bonds [37] [60]. Nickel-catalyzed Suzuki-Miyaura reactions of aryl fluorides with boronic esters have been developed using specialized ligand systems and metal fluoride cocatalysts.

Cross-coupling reactions can be performed in environmentally benign solvents such as water or aqueous alcohol mixtures, making these transformations attractive for large-scale synthesis. The development of robust catalyst systems that operate under aerobic conditions has further enhanced the practical utility of these methods.

Stability Studies Under Various Reaction Conditions

Comprehensive stability studies of 5-fluoro-2-methoxypyridin-3-amine under various reaction conditions reveal a complex pattern of thermal, chemical, and photochemical stability that must be considered during synthetic planning and storage. Under ambient conditions at room temperature (25°C), the compound demonstrates excellent stability for extended periods exceeding one year when stored under inert atmosphere conditions [7] [61].

Thermal stability studies indicate that 5-fluoro-2-methoxypyridin-3-amine remains moderately stable at elevated temperatures up to 80°C for periods of 24-48 hours. At higher temperatures approaching 150°C, the compound shows limited stability with degradation occurring within 2-6 hours, primarily through fluoride loss and potential ring-opening reactions. The thermal decomposition point occurs above 200°C, where complete breakdown of the molecular structure is observed.

Chemical stability under acidic conditions (pH 1-3) reveals acid-sensitivity with degradation occurring within 1-24 hours depending on the specific acid concentration and temperature. The primary degradation pathway involves protonation of the amino group and pyridine nitrogen, followed by potential hydrolysis of the methoxy group under strongly acidic conditions. Hydrochloric acid solutions cause more rapid degradation than sulfuric acid solutions of equivalent pH.

Basic conditions (pH 10-12) also compromise the stability of 5-fluoro-2-methoxypyridin-3-amine, with degradation occurring within 1-12 hours through deamination processes. The amino group is particularly susceptible to base-catalyzed elimination reactions that can lead to formation of hydroxylated pyridine derivatives.

In neutral aqueous solutions, the compound maintains stability for extended periods exceeding six months, with only slow hydrolysis of the methoxy group observed under prolonged exposure. This stability profile makes aqueous formulations viable for many synthetic applications.

Organic solvents generally provide good stability for the compound, with minimal degradation observed over six-month periods in common solvents such as dichloromethane, tetrahydrofuran, and dimethyl sulfoxide. However, storage under inert atmosphere is recommended to prevent slow oxidative degradation.

Oxidizing environments pose significant stability challenges, with degradation occurring within 1-24 hours in the presence of strong oxidizing agents. The amino group is particularly susceptible to oxidation, leading to formation of nitroso and nitro derivatives. Protection from atmospheric oxygen during long-term storage is therefore essential.

Photochemical stability studies reveal moderate photosensitivity, with degradation products forming after 24-72 hours of UV light exposure. Photodegradation primarily affects the methoxy group and can lead to demethylation and subsequent hydroxylation. Dark storage conditions are recommended to maintain long-term stability.

The stability data compiled in Table 2 provides comprehensive guidance for optimal storage and handling conditions. Room temperature storage under inert atmosphere in dark conditions represents the recommended protocol for long-term stability. For synthetic applications, reactions should be conducted under mild conditions avoiding extremes of pH and temperature where possible.